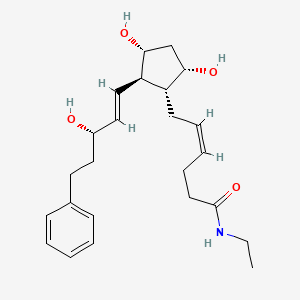
2-Nor Bimatoprost
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nor Bimatoprost is a synthetic prostamide and a structural analog of prostaglandin F2α. It is closely related to Bimatoprost, a well-known medication used to treat high intraocular pressure in glaucoma patients and to promote eyelash growth. This compound shares similar pharmacological properties and is studied for its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nor Bimatoprost involves multiple steps, starting from racemic Corey lactone. The key intermediate in the synthesis is derived from racemic Corey lactone, which is then elaborated into various prostaglandins and their derivatives, including this compound . The synthetic route typically involves the following steps:
- Conversion of racemic Corey lactone to a versatile key intermediate.
- Elaboration of the key intermediate into this compound through a series of chemical reactions, including esterification and amide formation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include reaction temperature, solvent choice, and purification methods such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Nor Bimatoprost undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups in this compound can lead to the formation of ketones or aldehydes, while reduction can yield alcohols.
Wissenschaftliche Forschungsanwendungen
2-Nor Bimatoprost has several scientific research applications, including:
Chemistry: Used as a model compound to study prostaglandin analogs and their chemical properties.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic applications in treating glaucoma and promoting hair growth.
Industry: Used in the development of new pharmaceuticals and cosmetic products
Wirkmechanismus
2-Nor Bimatoprost exerts its effects by mimicking the activity of endogenous prostamides. It reduces intraocular pressure by increasing the outflow of aqueous humor through both pressure-sensitive and pressure-insensitive pathways . The compound interacts with prostamide receptors and may also stimulate FP receptors, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
2-Nor Bimatoprost is compared with other similar compounds, such as:
Bimatoprost: Both compounds share similar structures and pharmacological properties, but this compound has slight structural modifications.
Latanoprost: Another prostaglandin analog used to treat glaucoma, but with different chemical structure and mechanism of action.
Travoprost: Similar to Bimatoprost, used for reducing intraocular pressure but with distinct pharmacokinetic properties
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and potential therapeutic applications.
Eigenschaften
Molekularformel |
C24H35NO4 |
|---|---|
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
(Z)-6-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhex-4-enamide |
InChI |
InChI=1S/C24H35NO4/c1-2-25-24(29)12-8-4-7-11-20-21(23(28)17-22(20)27)16-15-19(26)14-13-18-9-5-3-6-10-18/h3-7,9-10,15-16,19-23,26-28H,2,8,11-14,17H2,1H3,(H,25,29)/b7-4-,16-15+/t19-,20+,21+,22-,23+/m0/s1 |
InChI-Schlüssel |
AUYOAPBTZBKLTO-IUIJAWRSSA-N |
Isomerische SMILES |
CCNC(=O)CC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC=CC=C2)O)O)O |
Kanonische SMILES |
CCNC(=O)CCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,1'-Biphenyl]-3-carboxylic acid, 2',4'-difluoro-2-hydroxy-](/img/structure/B13442907.png)
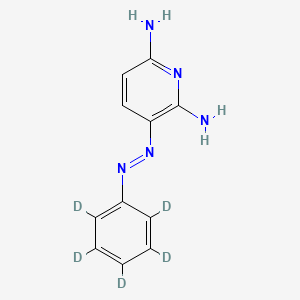
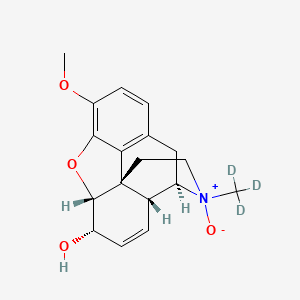
![(2S)-3-[3-[5-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2-hydroxyphenyl]-4-hydroxyphenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13442913.png)
![{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]methyl}amine dihydrochloride](/img/structure/B13442921.png)
![(R)-1-(4-Chloro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13442926.png)
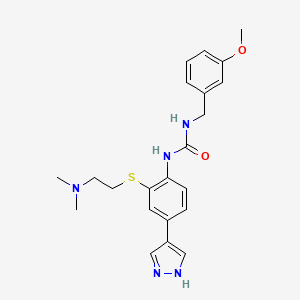
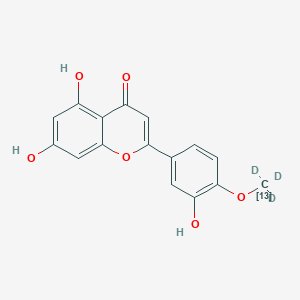
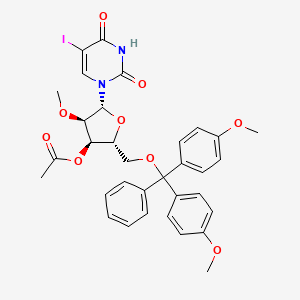
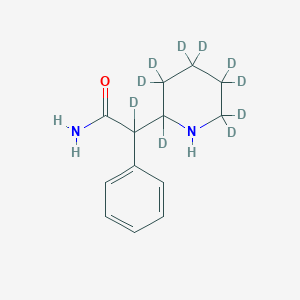

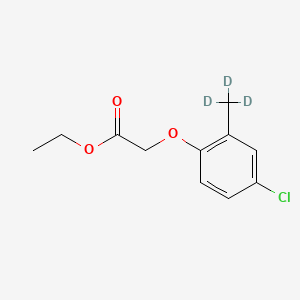

![[1-(Hydroxymethyl)-2-phenylcyclopropyl]methanol](/img/structure/B13442978.png)
